Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQZFPRIMRBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Key Data
| Parameter | Value |
|---|---|
| Yield | 92.6% purity (VPC analysis) |
| Byproduct Management | DMAP hydrochloride recovered (98.3%) |
| Crystallization Solvent | Heptane (3.6 L per 320 g starting material) |
This method avoids costly coupling reagents (e.g., N,N'-carbonyldiimidazole) by leveraging thionyl chloride’s dual role as a cyclization catalyst and chlorinating agent. The methyl group at position 3 is introduced via the starting cinnamic acid, ensuring regioselectivity.
Direct Chlorination of Methyl Benzo[B]Thiophene-2-Carboxylate
Chlorination of pre-formed benzo[b]thiophene derivatives offers a streamlined route. While explicit data for the 3-methyl variant is limited, analogous bromination methods provide a template.
Chlorination Protocol
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Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂) or Cl₂ gas
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Catalyst : Iron(III) chloride (FeCl₃, 0.1 equivalents)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature, 12–24 hours
Optimization Insights
-
Regioselectivity : The 7-position is favored due to electron-withdrawing effects of the ester group.
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Side Reactions : Over-chlorination at position 4 is mitigated by stoichiometric control (1.1 equivalents Cl₂).
Post-chlorination, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate the 7-chloro derivative.
Esterification of 7-Chloro-3-Methylbenzo[B]Thiophene-2-Carboxylic Acid
Esterification is critical for introducing the methyl ester group. A two-step process involving carboxylate activation followed by methanol quenching is employed.
Step 1: Acid Chloride Formation
Step 2: Methanol Quenching
-
Conditions : Methanol (5 equivalents), room temperature, 2 hours
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Yield : ~85% (estimated via ¹H NMR)
Analytical Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, OCH₃), δ 2.41 (s, 3H, CH₃) |
| IR | 1745 cm⁻¹ (C=O stretch), 735 cm⁻¹ (C-Cl) |
One-Pot Cyclization and Esterification
Advanced protocols combine cyclization and esterification in a single vessel to improve efficiency.
Procedure
-
Cyclization : 7-Chloro-3-methylcinnamic acid, Lawesson’s reagent (1.2 equivalents), toluene, 110°C, 8 hours.
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Esterification : Direct addition of methanol (excess) and sulfuric acid (0.5 equivalents), 65°C, 4 hours.
Advantages
-
Solvent Economy : Toluene recycled via distillation.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. A continuous-flow reactor system is described in patent literature:
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| Cyclization | 80°C, 30 min residence time |
| Chlorination | Cl₂ gas, 45°C, 20 min |
| Esterification | Methanol, 65°C, 1 hour |
Output Metrics
-
Throughput : 50 kg/day
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Purity : >99% (HPLC)
-
Waste Reduction : 40% lower solvent use vs. batch processes
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Bromination: Addition of bromine atoms.
Acetylation: Introduction of acetyl groups.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Acetylation: Acetic anhydride and a catalyst like pyridine.
Major Products
The major products formed from these reactions include 2-substituted derivatives such as 7-hydroxy- and 7-mercapto-3-methylbenzo[B]thiophene .
Scientific Research Applications
Chemistry
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate serves as a building block in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including:
- Nitration : Introduction of nitro groups.
- Bromination : Addition of bromine atoms.
- Acetylation : Introduction of acetyl groups.
These reactions are essential for developing new derivatives with enhanced properties.
Biology
The compound has been investigated for its potential as a kinase inhibitor , particularly targeting proteins involved in cancer progression. Notably, it has shown activity against:
- Myeloid Cell Leukemia 1 (Mcl-1) : Inhibiting this protein can lead to apoptosis in cancer cells.
- PIM Kinases : These kinases are implicated in tumorigenesis, and selective inhibitors have shown promise in preclinical models.
Medicine
This compound is being explored for various therapeutic applications:
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cells with IC50 values less than 5 µM.
- Anti-inflammatory Properties : Potential to reduce inflammation through its biological interactions.
- Antimicrobial Activity : Effective against various pathogens, with minimum inhibitory concentrations (MIC) indicating significant efficacy.
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
| Study | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Inhibition of PIM kinases | Kinase inhibition | 0.5 - 3 | Disruption of signaling |
| Mcl-1 inhibition | Induces apoptosis | < 1 | Inhibition of survival |
| Anti-cancer activity | Cytotoxic effects on cancer cells | < 5 | Cell death induction |
Case Study 1: Mcl-1 Inhibition in Pancreatic Cancer
A study demonstrated that derivatives of this compound effectively down-regulate Mcl-1 expression in pancreatic cancer cells, leading to reduced cell proliferation and increased apoptosis rates. This suggests potential therapeutic applications for resistant pancreatic tumors.
Case Study 2: PIM Kinase Inhibition
Research indicated that compounds derived from the benzothiophene scaffold could selectively inhibit PIM kinases with nanomolar potency. This selectivity was linked to structural modifications that enhance binding affinity without increasing toxicity.
Research Findings
Recent findings highlight several important aspects regarding the biological activity of this compound:
- Selectivity and Potency : Modifications at specific positions on the benzothiophene ring enhance selectivity for target proteins while minimizing off-target effects.
- Toxicity Profile : While some derivatives exhibit potent anti-cancer activity, concerns regarding hepatotoxicity necessitate further optimization of the chemical structure to improve safety profiles.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a kinase inhibitor, where it disrupts actin polymerization by inhibiting LIMK1, a protein involved in cell motility and metastasis . The compound’s sulfur atom plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural differences among analogs include substituent positions (e.g., chloro at 6- vs. 7-position), ester vs. carboxylic acid groups, and additional functional groups (e.g., hydroxyl, sulfonyl). These variations significantly influence physicochemical properties and bioactivity.
Table 1: Substituent and Functional Group Comparison
*Similarity scores (0–1) based on structural overlap with the target compound .
†Ethyl ester analog scored lower due to alkyl chain difference.
Physicochemical Properties
Substituent positions and functional groups alter melting points, solubility, and spectral characteristics:
- Melting Points : Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (analog) is stored at 2–8°C , while methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9) has a purity of 95% .
- Spectral Data : IR and NMR spectra of related compounds (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) show characteristic C=O (1715–1777 cm⁻¹) and C-Cl absorptions .
Table 2: Physical Properties of Selected Analogs
Biological Activity
Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (C10H9ClO2S) features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of chlorine and methyl groups contributes to its unique reactivity and interaction with biological targets.
- Inhibition of Oncogenic Proteins : The compound has been shown to inhibit myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cancer cell survival. Overexpression of Mcl-1 is associated with various cancers, including lung and breast cancer. In studies, derivatives of the benzothiophene scaffold have demonstrated potent inhibition of Mcl-1, leading to apoptosis in cancer cells .
- Targeting Kinases : The compound exhibits activity against several kinases involved in cellular signaling pathways that regulate growth and survival. For instance, it has been identified as an inhibitor of PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis. Selective inhibitors targeting these kinases have shown promise in preclinical models .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
| Study | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Inhibition of PIM kinases | 0.5 - 3 | Kinase inhibition | |
| Mcl-1 inhibition | < 1 | Induces apoptosis | |
| Anti-cancer activity | < 5 | Cytotoxic effects on cancer cells |
Case Studies
Case Study 1: Mcl-1 Inhibition in Pancreatic Cancer
A study demonstrated that this compound derivatives effectively down-regulate Mcl-1 expression in pancreatic cancer cells. This led to reduced cell proliferation and increased apoptosis rates, suggesting a potential therapeutic application for resistant pancreatic tumors .
Case Study 2: PIM Kinase Inhibition
Research indicated that compounds derived from the benzothiophene scaffold could selectively inhibit PIM kinases with nanomolar potency. This selectivity was linked to structural modifications that enhance binding affinity without increasing toxicity .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Selectivity and Potency : Modifications at specific positions on the benzothiophene ring enhance selectivity for target proteins while minimizing off-target effects. Studies have shown that substituents at the 3-, 4-, and 6-positions significantly influence binding affinity and biological activity .
- Toxicity Profile : While some derivatives exhibit potent anti-cancer activity, concerns regarding hepatotoxicity have been raised, necessitating further optimization of the chemical structure to improve safety profiles .
Q & A
Q. What are the standard synthetic routes for Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate?
The synthesis typically involves cyclization of substituted thiophene precursors with appropriate reagents. For example, methyl benzo[b]thiophene derivatives are synthesized via condensation of 2-mercaptoacetate esters with substituted benzaldehydes under reflux in polar aprotic solvents like DMF, followed by chlorination at the 7-position using agents like SOCl₂ or Cl₂ gas . Key steps include:
- Reaction conditions : Reflux at 60–100°C in DMF with K₂CO₃ as a base to facilitate cyclization .
- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) to isolate the product, yielding ~50–70% .
- Characterization : Melting point analysis (e.g., 213–226°C range) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm ester and chloro substituents .
Q. How is spectroscopic characterization performed for this compound?
Critical techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzo[b]thiophene core) and methyl/ester groups (δ 2.5–3.9 ppm for CH₃, δ 3.8–4.0 ppm for COOCH₃) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester), and ~750 cm⁻¹ (C-Cl) confirm functional groups .
- Melting point : Consistency with literature values (e.g., 213–226°C) ensures purity .
Q. What safety precautions are required during handling?
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact, as chloro-substituted thiophenes may irritate mucous membranes .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can low yields in the final esterification step be optimized?
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:
- Catalyst optimization : Use EDC/DMAP coupling agents to enhance esterification efficiency .
- Temperature control : Gradual heating (e.g., 60°C → reflux) to minimize decomposition of reactive intermediates .
- Byproduct analysis : TLC/HPLC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry (e.g., 1.2–1.5 eq. of chlorinating agents) .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
The 7-chloro and 3-methyl groups are critical for bioactivity. For example:
- Chloro substituent : Enhances lipophilicity and target binding (e.g., STAT3 inhibition in cancer studies) .
- Methyl group : Steric effects may reduce metabolic degradation, as seen in analogues with extended half-lives .
- SAR studies : Compare IC₅₀ values of derivatives (e.g., replacing Cl with F reduces potency by ~40% in kinase assays) .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Contradictions often arise from solvent effects or impurities. Solutions include:
Q. What computational tools predict binding interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to targets like STAT3 or viral proteases using PDB structures (e.g., 6NJS) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystal structures .
- DFT calculations : Optimize electron density maps to correlate substituent effects with reactivity .
Q. How can degradation products be identified and minimized during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
